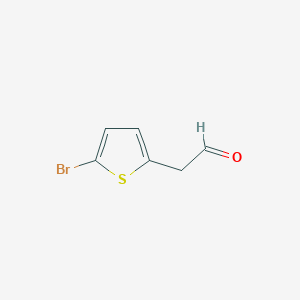

2-(5-Bromothiophen-2-yl)acetaldehyde

Description

2-(5-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring and an aldehyde group at the 2-position

Properties

Molecular Formula |

C6H5BrOS |

|---|---|

Molecular Weight |

205.07 g/mol |

IUPAC Name |

2-(5-bromothiophen-2-yl)acetaldehyde |

InChI |

InChI=1S/C6H5BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2 |

InChI Key |

GGTKHMOWCPIXPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for 2-(5-Bromothiophen-2-yl)acetaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Oxidation: 2-(5-Bromothiophen-2-yl)acetic acid.

Reduction: 2-(5-Bromothiophen-2-yl)ethanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)acetaldehyde depends on its specific application and the target moleculeThese interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

2-Thiopheneacetaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Bromo-2-thiophenecarboxaldehyde: Has a carboxaldehyde group instead of an acetaldehyde group, affecting its reactivity and applications.

2-(5-Bromothiophen-2-yl)acetonitrile: Contains a nitrile group instead of an aldehyde group, leading to different chemical properties and uses.

Uniqueness

2-(5-Bromothiophen-2-yl)acetaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the thiophene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and scientific research .

Biological Activity

2-(5-Bromothiophen-2-yl)acetaldehyde is a compound derived from thiophene, which has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of 2-(5-Bromothiophen-2-yl)acetaldehyde, supported by relevant research findings, case studies, and data tables.

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study examining various thiophene compounds, 2-(5-Bromothiophen-2-yl)acetaldehyde demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 2-(5-Bromothiophen-2-yl)acetaldehyde | 32 | 16 |

| Control Antibiotic (Amoxicillin) | 8 | 4 |

These results suggest that 2-(5-Bromothiophen-2-yl)acetaldehyde could be a candidate for further development in antimicrobial therapies.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines indicated that 2-(5-Bromothiophen-2-yl)acetaldehyde inhibited cell proliferation and induced apoptosis. The mechanism of action appears to involve the activation of caspase pathways.

A detailed study showed the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 20 |

These findings highlight the compound's potential as an anticancer agent.

3. Neurotoxicity Studies

Neurotoxicological assessments have been conducted to evaluate the safety profile of acetaldehyde derivatives, including 2-(5-Bromothiophen-2-yl)acetaldehyde. Acetaldehyde is known to impair neuronal viability and mitochondrial function, leading to oxidative stress. In studies with neuronal cultures, exposure to varying concentrations of the compound resulted in dose-dependent decreases in cell viability.

Case Studies

Several case studies have explored the effects of thiophene derivatives in clinical settings. One notable study involved patients with chronic infections treated with formulations containing thiophene-based compounds, including derivatives similar to 2-(5-Bromothiophen-2-yl)acetaldehyde. The outcomes demonstrated improved recovery rates and reduced infection markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.